4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoropiperidine moiety, a piperidine ring, a pyrimidine core, and a methylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4,4-difluoropiperidine with piperidine-1-carbonyl chloride under controlled conditions to form the difluoropiperidine-1-carbonyl intermediate . This intermediate is then reacted with 2-(methylsulfanyl)pyrimidine-5-carbonitrile in the presence of suitable catalysts and solvents to yield the final product .
Chemical Reactions Analysis
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety may enhance binding affinity and selectivity, while the pyrimidine core can interact with active sites of target proteins. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile can be compared with similar compounds such as:
4,4-Difluoropiperidine hydrochloride: This compound shares the difluoropiperidine moiety but lacks the pyrimidine and methylsulfanyl groups, making it less complex.
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole: This compound has a similar piperidine structure but features a benzothiazole ring instead of a pyrimidine core.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21F2N5OS |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H21F2N5OS/c1-26-16-21-11-13(10-20)14(22-16)23-6-2-12(3-7-23)15(25)24-8-4-17(18,19)5-9-24/h11-12H,2-9H2,1H3 |
InChI Key |
MYGDTVLAFDJRKY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)C#N |
Origin of Product |
United States |
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